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molecular formula C13H20O8S4 B8684369 Tetrakis(vinylsulfonylmethyl)methane CAS No. 60345-53-1

Tetrakis(vinylsulfonylmethyl)methane

Cat. No. B8684369
M. Wt: 432.6 g/mol
InChI Key: CFSGUMFOSQULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088495

Procedure details

To 400 parts of ethanol were successively added 9.2 parts of metallic sodium, 31.2 parts of 2-mercaptoethanol amd 38.8 parts of pentaerythritol tetrabromide, and the resulting mixture was heated under reflux. Thereafter, the deposited sodium bromide was removed, and the ethanol was removed by distillation to obtain tetrakis(2-hydroxyethylthiomethyl)methane. This compound was added to 80 parts of chloroform, and 60 parts of thionyl chloride was dropped into the resulting mixture. Subsequently, the mixture was heated under reflux, and then the solvent chloroform and unreacted thionyl chloride were removed by distillation under reduced pressure. The residual oily substance was poured into ice water and extracted with ether, and the ether extract was dehydrated over anhydrous sodium sulfate and then freed from the ether by distillation to obtain tetrakis(2-chloroethylthiomethyl)methane. To this compound were successively added 0.4 part of phosphoric acid and 80 parts of 30% aqueous hydrogen peroxide, and the resulting mixture was heated under reflux and then cooled to deposit tetrakis(2-chloroethylsulfonylmethyl)methane. The deposited compound was recovered by filtration and dissolved in 200 parts of acetone, and the resulting solution was incorporated with 40 parts of triethylamine and then stirred at room temperature to deposit triethylamine hydrochloride. This hydrochloride was removed, and the acetone was removed by distillation to deposit solids. The deposited solids were recrystallized from acetone-ethanol to obtain tetrakis(vinylsulfonylmethyl)methane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrakis(2-chloroethylsulfonylmethyl)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.OO.Cl[CH2:9][CH2:10][S:11]([CH2:14][C:15]([CH2:30][S:31]([CH2:34][CH2:35]Cl)(=[O:33])=[O:32])([CH2:23][S:24]([CH2:27][CH2:28]Cl)(=[O:26])=[O:25])[CH2:16][S:17]([CH2:20][CH2:21]Cl)(=[O:19])=[O:18])(=[O:13])=[O:12]>>[CH:34]([S:31]([CH2:30][C:15]([CH2:16][S:17]([CH:20]=[CH2:21])(=[O:18])=[O:19])([CH2:14][S:11]([CH:10]=[CH2:9])(=[O:13])=[O:12])[CH2:23][S:24]([CH:27]=[CH2:28])(=[O:26])=[O:25])(=[O:32])=[O:33])=[CH2:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
tetrakis(2-chloroethylsulfonylmethyl)methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCS(=O)(=O)CC(CS(=O)(=O)CCCl)(CS(=O)(=O)CCCl)CS(=O)(=O)CCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The deposited compound was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 parts of acetone
CUSTOM
Type
CUSTOM
Details
This hydrochloride was removed
CUSTOM
Type
CUSTOM
Details
the acetone was removed by distillation to deposit solids
CUSTOM
Type
CUSTOM
Details
The deposited solids were recrystallized from acetone-ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=C)S(=O)(=O)CC(CS(=O)(=O)C=C)(CS(=O)(=O)C=C)CS(=O)(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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